Lithium dodecyl sulfate (LDS), CAS 2044-56-6, is a premium-grade anionic surfactant and denaturing detergent utilized extensively in molecular biology, protein biochemistry, and specialized materials science. Procured primarily as a high-performance, cold-soluble analog to sodium dodecyl sulfate (SDS), this specific ≥98.5% (GC) grade ensures the near-total elimination of unreacted fatty alcohols (e.g., dodecanol) and off-target alkyl chain lengths . By substituting the sodium counterion with lithium, the compound achieves a dramatically altered hydration profile, making it a critical raw material for workflows that require strong micellar solubilization under strict low-temperature conditions where standard detergents would crystallize and fail[1].
Defaulting to the ubiquitous sodium dodecyl sulfate (SDS) introduces a fatal process flaw in low-temperature workflows due to its Krafft point of approximately 15–16 °C, below which it precipitates out of solution as a hydrated solid [1]. In 4 °C cold-room environments—mandatory for preventing the degradation of thermally labile proteins and RNA—SDS crystallizes, ruining sample buffers, blocking chromatography columns, and causing catastrophic loss of target analytes [2]. Furthermore, substituting with lower-purity LDS (<95%) introduces trace dodecanol and tetradecyl sulfate, which act as unquantified co-surfactants that unpredictably shift the critical micelle concentration (CMC) and alter micelle size, leading to irreproducible protein binding and baseline noise in sensitive downstream assays .
The primary procurement driver for LDS is its fundamentally different thermal solubility profile compared to the industry standard, SDS. Because the strongly hydrated lithium ion resists contact ion-pairing with the sulfate group, LDS exhibits a Krafft temperature below 0 °C, whereas SDS has a Krafft point of 15–16 °C[1]. This allows LDS to remain fully soluble and maintain active micelle formation in 4 °C aqueous buffers, whereas SDS undergoes rapid precipitation and phase separation at these temperatures [2].
| Evidence Dimension | Krafft Temperature (Precipitation Threshold) |
| Target Compound Data | < 0 °C |
| Comparator Or Baseline | Sodium dodecyl sulfate (SDS) at 15–16 °C |
| Quantified Difference | >15 °C reduction in precipitation threshold |
| Conditions | Aqueous buffer solutions at standard atmospheric pressure |
Enables the formulation of highly concentrated lysis and sample buffers that remain stable in 4 °C cold-room workflows without requiring constant reheating.
In the formulation of polymer/surfactant emulsions (such as chitosan-stabilized droplets), the choice of counterion dictates operational temperature limits. Research demonstrates that while sodium dodecyl sulfate (NaDS/SDS) crystallizes and fails to act as a surfactant below 16 °C, lithium dodecyl sulfate successfully forms stable electrostatic complexes with polymers in cold conditions [1]. At 1 mM concentrations, LiDS maintains high negative zeta potentials (e.g., -75.30 mV) and prevents droplet coalescence at temperatures where SDS-based emulsions physically degrade [2].
| Evidence Dimension | Emulsion Stability Temperature Limit |
| Target Compound Data | Stable and functional at < 15 °C |
| Comparator Or Baseline | Sodium dodecyl sulfate (SDS), which crystallizes and fails at < 15 °C |
| Quantified Difference | Complete retention of emulsification capacity vs. total structural failure |
| Conditions | 1 mM surfactant with 1 g/L chitosan in aqueous emulsion |
Essential for industrial formulators and materials scientists designing emulsions, nanoparticles, or nanocapsules that must be processed or stored in chilled environments.
The ≥98.5% (GC) purity specification of this specific LDS grade is critical for preventing micellar distortion. Crude alkyl sulfates often contain 1–5% unreacted dodecanol or homologous impurities (e.g., C14 sulfates), which partition into the micelle core and unpredictably lower the critical micelle concentration (CMC) while increasing micelle aggregation numbers . By utilizing ≥98.5% pure LDS, researchers ensure a consistent CMC of approximately 7–10 mM at 20–25 °C, eliminating the batch-to-batch variability in protein solubilization efficiency that plagues lower-grade detergents .
| Evidence Dimension | Critical Micelle Concentration (CMC) Consistency |
| Target Compound Data | Consistent CMC (~7-10 mM) with minimal co-surfactant interference |
| Comparator Or Baseline | Crude grade LDS/SDS (<95% purity) containing trace dodecanol |
| Quantified Difference | Elimination of dodecanol-induced CMC depression |
| Conditions | Aqueous solubilization assays at 20-25 °C |
Guarantees reproducible protein-to-detergent binding ratios, which is strictly required for quantitative electrophoresis, mass spectrometry prep, and structural biology.
Because LDS remains highly soluble below 0 °C, it is the absolute detergent of choice for extracting, solubilizing, and running electrophoresis on thermally labile proteins [1]. By replacing SDS with LDS in sample buffers, researchers can perform entire workflows—from lysis to gel loading—at 4 °C, preventing protease-driven degradation and irreversible heat-induced aggregation without the risk of the detergent precipitating out of the buffer [2].
In RNA-protein interaction studies and poly(A) RNA pull-down assays, maintaining a cold environment is critical to inhibit RNase activity. The addition of 0.2% LDS to cold wash buffers provides the necessary stringency to remove non-specifically bound background proteins without the risk of detergent crystallization that occurs with SDS, thereby maximizing the yield and purity of the isolated RNA complexes [3].
For materials science applications involving temperature-sensitive payloads, LDS serves as a reliable anionic stabilizer for polymer-surfactant complexes (such as chitosan/LDS systems). Its ability to maintain high zeta potentials and prevent droplet coalescence at temperatures where conventional sodium salts fail makes it indispensable for cold-processed colloidal formulations [4].
Flammable;Corrosive;Irritant